molecular formula C7H11NO2 B2451596 methyl3-(propan-2-yl)-2H-azirine-2-carboxylate CAS No. 2287286-87-5

methyl3-(propan-2-yl)-2H-azirine-2-carboxylate

Cat. No.: B2451596
CAS No.: 2287286-87-5
M. Wt: 141.17
InChI Key: SBZZNXSYYJFEKI-UHFFFAOYSA-N
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Description

methyl3-(propan-2-yl)-2H-azirine-2-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-propan-2-yl-2H-azirine-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative cyclodimerization of 2H-azirine-2-carboxylates. This reaction can be promoted by triethylamine in the presence of air, leading to the formation of the desired azirine compound .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions: methyl3-(propan-2-yl)-2H-azirine-2-carboxylate undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and oxidative cyclodimerization. The highly strained azirine ring makes it susceptible to nucleophilic attack, leading to the formation of aziridines and other derivatives .

Common Reagents and Conditions:

Major Products:

    Aziridines: Formed through nucleophilic addition reactions.

    Pyrimidines: Resulting from cycloaddition and oxidative cyclodimerization reactions.

Scientific Research Applications

methyl3-(propan-2-yl)-2H-azirine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-propan-2-yl-2H-azirine-2-carboxylate primarily involves its reactivity due to the strained azirine ring. The electrophilic C=N bond readily undergoes nucleophilic addition, leading to the formation of various derivatives. The compound can also participate in cycloaddition reactions, forming new ring systems and expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: methyl3-(propan-2-yl)-2H-azirine-2-carboxylate stands out due to its specific substituents, which can influence its reactivity and potential applications. The presence of the propan-2-yl group may impart unique steric and electronic effects, differentiating it from other azirine derivatives.

Properties

IUPAC Name

methyl 3-propan-2-yl-2H-azirine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4(2)5-6(8-5)7(9)10-3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZZNXSYYJFEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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